Cyclodisone
Overview
Description
Cyclodisone is an active alkylating antitumor agent that has garnered attention for its potential in cancer treatment. It is currently being considered for Phase 1 clinical trials in humans and is undergoing toxicological evaluation . Its unique properties make it an intriguing candidate for further investigation.
Scientific Research Applications
Antineoplastic Properties
Cytotoxicity in Human Colon Carcinoma Cell Lines : Cyclodisone has been identified as an active alkylating antitumor agent, undergoing toxicological evaluation for potential Phase 1 clinical trials in humans. It exhibited greater toxicity to human colon carcinoma cells of the Mer- phenotype (BE) compared to the Mer+ phenotype (HT-29). The mechanism of action seems to involve total DNA cross-links and might involve DNA-protein interaction, indicating its potential in cancer treatment (Gibson, 1989).
Comparison with Structurally Related Analogues : When compared with structurally related analogues, cyclodisone (a cyclic sulfonate ester) was found to be more toxic to the BE cell line compared to the HT-29 cell line. This suggests that modifications to the cyclodisone structure can significantly impact its cytotoxicity, providing insights for developing new alkylating anti-cancer agents (Gibson, 1988).
Chemical Behavior and Analysis
Development of HPLC Assays : Given the structural complexities and limited UV absorption of cyclodisone, specific reversed-phase HPLC assays were developed to analyze it. This research aids in the accurate measurement and analysis of cyclodisone, facilitating its study in various contexts (Umprayn et al., 1987).
Mechanism of Degradation : The instability and poor water solubility of cyclodisone were studied, revealing insights into its aqueous degradation at varying pH levels. This knowledge is crucial for understanding its behavior under different conditions, which is vital for its potential use in medical applications (Umprayn et al., 1990).
General Properties
- Overview of Cyclodisone : Cyclodisone is known as a cyclic sulfonate ester with potential antineoplastic activity. As an alkylating agent, it induces DNA interstrand crosslinks, DNA strand breaks, and alkali-labile lesions in DNA of tumor cell lines, disrupting DNA synthesis and cell division (2020).
Future Directions
properties
IUPAC Name |
1,5,2,4-dioxadithiepane 2,2,4,4-tetraoxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O6S2/c4-10(5)3-11(6,7)9-2-1-8-10/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIRMSRYCSMGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)(=O)CS(=O)(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80244147 | |
Record name | Cyclodisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80244147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water < 1 (mg/mL), Acetate buffer, pH 4 < 1 (mg/mL), Carbonate buffer, pH 9 < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH 10-13 (mg/mL), Ethanol (95%) < 1 (mg/mL), Acetone > 100 (mg/mL), CH3CN > 100 (mg/mL), CHCl3 < 1 (mg/mL), DMSO > 100 (mg/mL), DMF > 100 (mg/mL) | |
Record name | CYCLODISONE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/348948%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Cyclodisone | |
CAS RN |
99591-73-8 | |
Record name | 1,5,2,4-Dioxadithiepane, 2,2,4,4-tetraoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99591-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclodisone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099591738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclodisone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclodisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80244147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLODISONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YFV4WN79I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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